Ethyl 3-Iodobenzoate-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

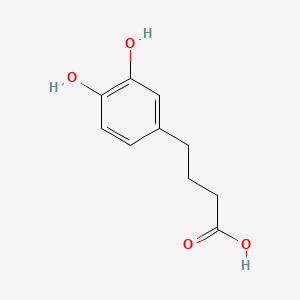

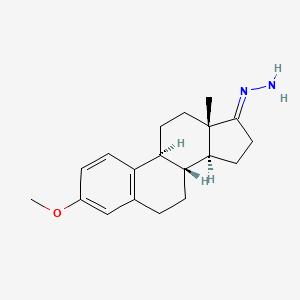

Ethyl 3-Iodobenzoate-13C6 is a halogenated aromatic ester . It has a molecular formula of C313C6H9IO2 and a molecular weight of 282.03 . It is used in proteomics research .

Synthesis Analysis

This compound can be synthesized by reacting i-PrMgBr in THF, followed by reaction with ZnBr2 . This reaction affords arylzinc bromide .Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl ester group attached to a 3-iodobenzoate . The InChI string isInChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 . Chemical Reactions Analysis

This compound can react with i-PrMgBr in THF to afford arylzinc bromide . This is a key step in its synthesis .Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a refractive index of 1.58 and a specific gravity of 1.66 at 20/20 . Its boiling point is 161°C at 38mmHg .Wissenschaftliche Forschungsanwendungen

Spectroscopic Studies and Characterization

- Spectroscopic Analysis and Structural Elucidation : The detailed structure and spectroscopic parameters of complex molecules, including those related to Ethyl 3-Iodobenzoate-13C6, can be elucidated using advanced techniques such as 13C NMR, X-ray crystallography, and DFT calculations. These methods provide insights into the chemical shifts, molecular geometry, and electronic properties, aiding in the understanding of molecular interactions and stability (Radula-Janik et al., 2015).

Synthetic Chemistry Applications

- Synthesis of Heterocycles : this compound serves as a precursor in the synthesis of a variety of heterocyclic compounds. For example, reactions involving palladium/carbon-mediated coupling with terminal alkynes have been explored to form isocoumarins, showcasing the compound's versatility in organic synthesis (Subramanian et al., 2005).

- N-Heterocyclic Carbene Complexes : Research into the formation and application of N-heterocyclic carbene (NHC) complexes highlights their role in increasing ion diffusivity in certain ionic liquids, which has implications for catalysis and material science. Such studies demonstrate the compound's utility in the development of novel catalysts and materials (Filippov et al., 2019).

Mechanistic Insights and Reaction Pathways

- Understanding Reaction Mechanisms : this compound contributes to the study of reaction mechanisms, such as iodocyclization processes, which are crucial for the synthesis of complex organic molecules. These insights can lead to the development of more efficient synthetic routes for pharmaceuticals and agrochemicals (Okitsu et al., 2008).

Environmental and Degradation Studies

- Photodegradation Studies : Research on the photodegradation of contaminants, including those related to this compound, provides valuable information on environmental degradation pathways and the effectiveness of treatment methods for the removal of hazardous compounds from water and soil (Gmurek et al., 2015).

Safety and Hazards

Ethyl 3-Iodobenzoate-13C6 is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include wearing protective gloves, eye protection, and face protection .

Eigenschaften

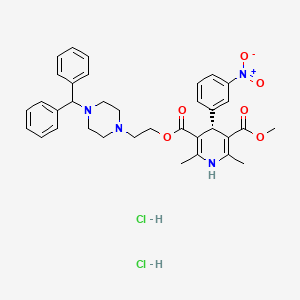

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-Iodobenzoate-13C6 involves the conversion of 3-Iodobenzoic acid to Ethyl 3-Iodobenzoate-13C6 through the esterification reaction with ethanol and catalytic amount of sulfuric acid. The 13C6 labeled carbon atom is introduced during the esterification reaction by using 13C6 labeled ethanol as a starting material.", "Starting Materials": ["3-Iodobenzoic acid", "Ethanol-13C6", "Sulfuric acid"], "Reaction": [ "Add 3-Iodobenzoic acid (1.0 eq) and ethanol-13C6 (3.0 eq) in a round bottom flask", "Add catalytic amount of sulfuric acid to the reaction mixture", "Heat the reaction mixture under reflux for 6 hours", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the crude product by column chromatography using hexane/ethyl acetate as eluent" ] } | |

CAS-Nummer |

1329494-84-9 |

Molekularformel |

C9H9IO2 |

Molekulargewicht |

282.028 |

IUPAC-Name |

ethyl 3-iodobenzoate |

InChI |

InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1 |

InChI-Schlüssel |

POGCXCWRMMXDAQ-LSYAIDEBSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)I |

Synonyme |

3-Iodobenzoic Acid-13C6 Ethyl Ester; 3-(Ethoxycarbonyl)iodobenzene-13C6; 3-(Ethoxycarbonyl)phenyl-13C6 Iodide; 3-Iodobenzoic Acid-13C6 Ethyl Ester; Ethyl 3-Iodobenzoate-13C6; Ethyl m-Iodobenzoate-13C6; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azeto[1',2':1,2]pyrrolo[3,4-b]pyridine](/img/structure/B589319.png)

![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)

![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)